(6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Overview
Description
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid: is a chemical compound with the molecular formula C11H17BN2O2 and a molecular weight of 220.1 g/mol . It is a boronic acid derivative, which is known for its versatility in various chemical reactions and applications. This compound features a pyridine ring substituted with an azepane group and a boronic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The mode of action of 6-(Azepan-1-yl)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki-miyaura cross-coupling reactions, it can be inferred that it participates in pathways involving the formation of carbon-carbon bonds .
Result of Action
The result of the action of 6-(Azepan-1-yl)pyridine-3-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 6-(Azepan-1-yl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst, and the temperature . Additionally, the stability of the compound may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with proteins that have exposed hydroxyl groups, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting specific enzymes within this pathway, this compound can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the azepane moiety.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronic acid chemistry.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
- (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid
- (6-(Morpholin-1-yl)pyridin-3-yl)boronic acid
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Uniqueness: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGUMHHNOVNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716560 | |
Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227612-21-6 | |
Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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